

Barium metaborate monohydrate CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium metaborate monohydrate*

Cat. No.: *B171109*

[Get Quote](#)

An In-depth Technical Guide to Barium Metaborate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate monohydrate ($\text{Ba}(\text{BO}_2)_2 \cdot \text{H}_2\text{O}$) is an inorganic compound with a range of applications stemming from its chemical and physical properties. It is utilized as a corrosion inhibitor, a flame retardant, and a pigment in paints and coatings.^[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization methods.

Chemical Identity and Properties

Barium metaborate monohydrate is a white crystalline powder.^{[2][3]} While it is a stable compound, it is classified as harmful if swallowed or inhaled.^[4] The primary Chemical Abstracts Service (CAS) number for **barium metaborate monohydrate** is 26124-86-7.^{[2][3][5]} ^[6] Another CAS number, 19004-06-9, is also frequently listed as a synonym for the same compound.^[5]

Physicochemical Properties

A summary of the key physicochemical properties of **barium metaborate monohydrate** is presented in the table below.

Property	Value	Reference
CAS Number	26124-86-7	[2] [3] [5] [6]
Synonymous CAS No.	19004-06-9	[5]
Molecular Formula	Ba(BO ₂) ₂ ·H ₂ O or B ₂ BaH ₂ O ₅	[6]
Molecular Weight	240.97 g/mol	[2] [5] [6]
Appearance	White crystalline powder	[2] [3]
Melting Point	>900 °C	[2]
Density	3.25-3.35 g/cm ³	[2]
Solubility	Low solubility in water (~0.3%); moderately soluble in dilute acids; insoluble in organic solvents.	

Safety and Hazard Information

Barium metaborate monohydrate is associated with specific health hazards. The hazard and safety information is summarized in the table below.

Hazard Information	Code/Statement	Reference
Hazard Codes	Xn (Harmful)	[2]
Hazard Statements	H302: Harmful if swallowed H332: Harmful if inhaled	[2] [4]
Risk Phrases	R20/22: Harmful by inhalation and if swallowed	[2]
Safety Statements	S28: After contact with skin, wash immediately with plenty of water	[2]

Synthesis of Barium Metaborate Monohydrate

The most common method for synthesizing **barium metaborate monohydrate** is through precipitation from an aqueous solution. One established protocol involves the reaction of barium hydroxide with boric acid.

Experimental Protocol: Precipitation Method

This protocol is based on the reaction of barium hydroxide octahydrate and boric acid in an aqueous solution.[\[7\]](#)

Materials:

- Barium hydroxide octahydrate ($\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$)
- Boric acid (H_3BO_3)
- Distilled water
- 0.1N Hydrochloric acid (for titration, optional)
- Whatman #1 filter paper (or equivalent)

Equipment:

- Heating mantle or hot plate with magnetic stirring capability
- Large beaker (e.g., 2 L)
- Stir bar
- Funnel
- Suction filtration apparatus (Buchner funnel, filter flask)
- Drying oven


Procedure:

- Preparation of Barium Hydroxide Solution:
 - Add 200 g (0.634 mole) of barium hydroxide octahydrate to 1 liter of distilled water in a large beaker.
 - Heat the mixture to boiling while stirring to dissolve the barium hydroxide.
 - Filter the hot solution by gravity through Whatman #1 filter paper to remove any insoluble barium carbonate.
 - (Optional) Titrate an aliquot of the filtrate with 0.1N hydrochloric acid to determine the exact concentration of soluble barium hydroxide.
- Preparation of Boric Acid Solution:
 - In a separate beaker, dissolve 75.12 g (1.215 mole) of boric acid in 600 mL of distilled water, heating gently to aid dissolution.
- Precipitation:
 - Rapidly pour the hot boric acid solution into the hot, stirred barium hydroxide filtrate.
 - A white precipitate of hydrated barium metaborate will form immediately.
- Isolation and Drying:

- Allow the mixture to stand overnight at room temperature to ensure complete precipitation.
- Collect the white solid by suction filtration.
- Dry the product at 120 °C to a constant weight to obtain **barium metaborate monohydrate**.

A logical workflow for the synthesis of **barium metaborate monohydrate** is depicted below.

Synthesis Workflow for Barium Metaborate Monohydrate

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **barium metaborate monohydrate** via the precipitation method.

Analytical Characterization

To confirm the identity, purity, and morphology of the synthesized **barium metaborate monohydrate**, several analytical techniques are employed.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase of the material.

Experimental Protocol:

- Sample Preparation: A small amount of the dried powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.
- Instrumentation: A powder X-ray diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$) is typically used.
- Data Collection: The sample is scanned over a 2θ range, for example, from 20° to 80° , with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the **barium metaborate monohydrate** phase.

Fourier-Transform Infrared (FT-IR) Spectroscopy

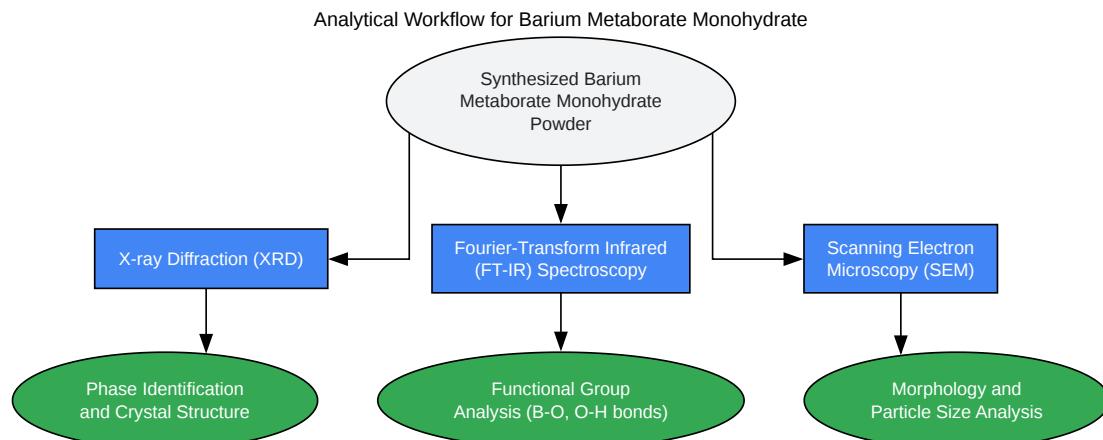
FT-IR spectroscopy is used to identify the functional groups present in the compound, specifically the borate and water vibrational modes.

Experimental Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the **barium metaborate monohydrate** sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate

mortar.

- Transfer the finely ground powder to a pellet press.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Collection: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
- Data Analysis: The spectrum is analyzed for characteristic absorption bands. For **barium metaborate monohydrate**, B-O stretching vibrations are expected in the 1400-1200 cm^{-1} region, and O-H stretching and bending vibrations from the water of hydration are expected around 3600-3200 cm^{-1} and 1650 cm^{-1} , respectively.


Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and particle size of the synthesized powder.

Experimental Protocol:

- Sample Preparation:
 - A small amount of the powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.
 - Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.
 - For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample to prevent charging under the electron beam.
- Imaging: The prepared stub is placed in the SEM chamber. Images are acquired at various magnifications using an appropriate accelerating voltage (e.g., 5-20 kV) to visualize the particle shape and size distribution.

An overview of the analytical workflow for characterizing **barium metaborate monohydrate** is provided below.

[Click to download full resolution via product page](#)

Caption: A diagram showing the typical analytical techniques used for the characterization of **barium metaborate monohydrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Barium Metaborate Monohydrate CAS #: 26124-86-7 [eforu-chemical.com]
- 3. americanelements.com [americanelements.com]

- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Barium metaborate monohydrate | B₂BaH₂O₅ | CID 23165673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. US4897249A - Barium borate preparation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Barium metaborate monohydrate CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171109#barium-metaborate-monohydrate-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com